3-chloro-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide
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Overview
Description
3-chloro-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and ethanol, with reactions carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include carbonyl diimidazoles (CDI) for cyclization, and various acids and bases to facilitate different reaction pathways . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while substitution reactions can introduce a variety of substituents at the chlorine position .
Scientific Research Applications
3-chloro-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent, showing promising activity against various cancer cell lines.
Materials Science: Its unique chemical structure allows it to be used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit key enzymes or proteins involved in cancer cell proliferation, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole core and exhibit similar biological activities, such as antibacterial and anticancer properties.
Benzamide Derivatives: Compounds with the benzamide moiety also show a range of biological activities, including enzyme inhibition and receptor modulation.
Uniqueness
3-chloro-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide is unique due to the presence of both the oxadiazole and benzamide moieties, which confer a combination of properties from both classes of compounds. This dual functionality enhances its potential for diverse applications in various fields .
Properties
Molecular Formula |
C15H10ClN3O2 |
---|---|
Molecular Weight |
299.71 g/mol |
IUPAC Name |
3-chloro-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide |
InChI |
InChI=1S/C15H10ClN3O2/c16-12-8-4-7-11(9-12)13(20)17-15-18-14(21-19-15)10-5-2-1-3-6-10/h1-9H,(H,17,19,20) |
InChI Key |
MYJULLZMAOHKKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)NC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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